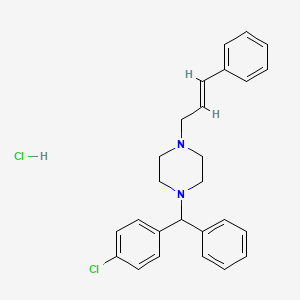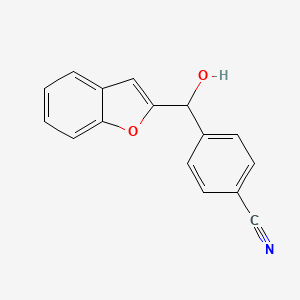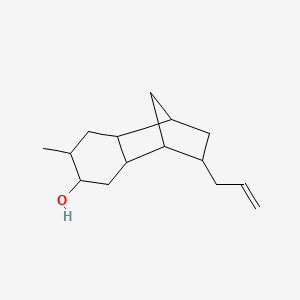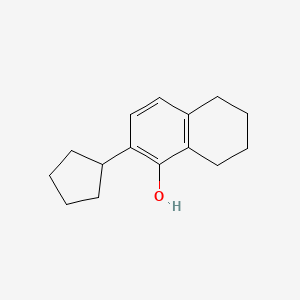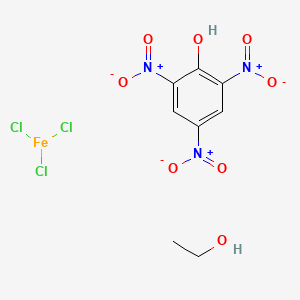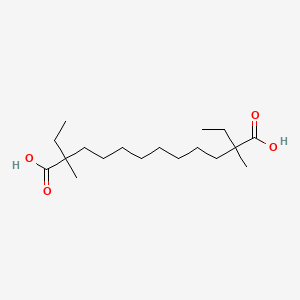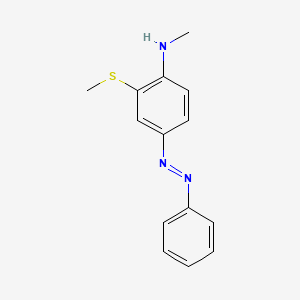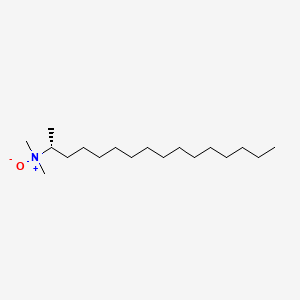
Allyl 4-chloro-2-(allyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 4-chloro-2-(allyloxy)benzoate is an organic compound with the molecular formula C13H13ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an allyloxy group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-chloro-2-(allyloxy)benzoate typically involves the esterification of 4-chloro-2-hydroxybenzoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-chloro-2-(allyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-chloro-2-(allyloxy)benzoic acid.
Reduction: Formation of 4-chloro-2-(allyloxy)benzyl alcohol.
Substitution: Formation of 4-chloro-2-(allyloxy)benzoate derivatives with various functional groups.
Scientific Research Applications
Allyl 4-chloro-2-(allyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 4-chloro-2-(allyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may undergo Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers, and it occurs through a concerted mechanism involving the formation of a C-C bond and the breaking of a C-O bond.
Comparison with Similar Compounds
Similar Compounds
Allyl 4-chlorobenzoate: Lacks the allyloxy group, making it less reactive in certain chemical reactions.
4-Chloro-2-(allyloxy)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Allyl 2-(allyloxy)benzoate: Lacks the chlorine atom, which can influence its chemical behavior and applications.
Uniqueness
Allyl 4-chloro-2-(allyloxy)benzoate is unique due to the presence of both an allyloxy group and a chlorine atom on the benzene ring
Properties
CAS No. |
93856-97-4 |
|---|---|
Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
prop-2-enyl 4-chloro-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H13ClO3/c1-3-7-16-12-9-10(14)5-6-11(12)13(15)17-8-4-2/h3-6,9H,1-2,7-8H2 |
InChI Key |
GJCTZTYNZHADNP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)Cl)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


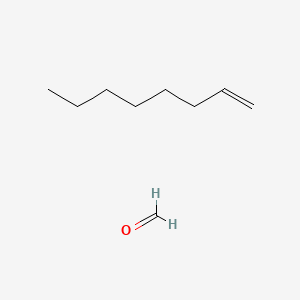

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
